Cas no 50545-37-4 (3,4-dihydroxy-2-nitrobenzaldehyde)

3,4-Dihydroxy-2-nitrobenzaldehyde is a nitro-substituted benzaldehyde derivative featuring both hydroxyl and aldehyde functional groups. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of complex heterocyclic compounds and pharmaceutical precursors. The presence of electron-withdrawing (nitro) and electron-donating (hydroxyl) groups enhances its reactivity in nucleophilic aromatic substitution and condensation reactions. This compound is also of interest in coordination chemistry due to its potential as a chelating ligand for metal ions. High purity grades are available for research applications, ensuring consistent performance in synthetic workflows. Proper handling is advised due to its sensitivity to light and moisture.
3,4-dihydroxy-2-nitrobenzaldehyde structure
50545-37-4 structure
Product Name:3,4-dihydroxy-2-nitrobenzaldehyde
CAS No:50545-37-4
MF:C7H5NO5
MW:183.118302106857
MDL:MFCD06797884
CID:933911
PubChem ID:14845047
Update Time:2025-06-13

3,4-dihydroxy-2-nitrobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3,4-dihydroxy-2-nitrobenzaldehyde
    • 2-nitroprotocatechaldedyde
    • 3,4-Dihydroxy-2-nitrobenzaldehyd
    • 3,4-dihydroxy-2-nitro-benzaldehyde
    • Benzaldehyde,3,4-dihydroxy-2-nitro
    • BDBM50004049
    • SCHEMBL9448642
    • Benzaldehyde, 3,4-dihydroxy-2-nitro-
    • 50545-37-4
    • AKOS006228336
    • CHEMBL139882
    • BCP29688
    • CS-0262006
    • DTXSID60564633
    • EN300-8085153
    • DB-261923
    • MDL: MFCD06797884
    • Inchi: 1S/C7H5NO5/c9-3-4-1-2-5(10)7(11)6(4)8(12)13/h1-3,10-11H
    • InChI Key: UICJHWULOYPREF-UHFFFAOYSA-N
    • SMILES: OC1=C(C=CC(C=O)=C1[N+](=O)[O-])O

Computed Properties

  • Exact Mass: 183.01700
  • Monoisotopic Mass: 183.01677226g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 103Ų

Experimental Properties

  • PSA: 103.35000
  • LogP: 1.34170

3,4-dihydroxy-2-nitrobenzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

3,4-dihydroxy-2-nitrobenzaldehyde Pricemore >>

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3,4-dihydroxy-2-nitrobenzaldehyde Related Literature

Additional information on 3,4-dihydroxy-2-nitrobenzaldehyde

Professional Introduction to 3,4-Dihydroxy-2-nitrobenzaldehyde (CAS No. 50545-37-4)

3,4-Dihydroxy-2-nitrobenzaldehyde, with the chemical formula C₇H₅NO₄, is a significant compound in the field of organic chemistry and pharmaceutical research. Its unique structural properties make it a valuable intermediate in the synthesis of various bioactive molecules. This introduction provides an in-depth exploration of the compound's characteristics, applications, and recent advancements in its study.

The molecular structure of 3,4-dihydroxy-2-nitrobenzaldehyde consists of a benzene ring substituted with two hydroxyl groups at the 3rd and 4th positions, and a nitro group at the 2nd position. This arrangement imparts distinct reactivity and functionality to the molecule, making it a versatile building block in synthetic chemistry. The presence of both hydroxyl and nitro groups allows for diverse chemical transformations, including condensation reactions, oxidation, and reduction processes.

In recent years, 3,4-dihydroxy-2-nitrobenzaldehyde has garnered attention in pharmaceutical research due to its potential applications in drug development. The compound's ability to undergo various chemical modifications makes it a promising candidate for synthesizing novel therapeutic agents. For instance, researchers have explored its use in the preparation of heterocyclic compounds, which are known for their broad spectrum of biological activities.

One of the most intriguing aspects of 3,4-dihydroxy-2-nitrobenzaldehyde is its role as a precursor in the synthesis of flavonoid derivatives. Flavonoids are a class of natural compounds that exhibit significant pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. The nitro group in 3,4-dihydroxy-2-nitrobenzaldehyde can be reduced to an amino group, facilitating further functionalization into more complex structures. This transformation has been utilized in the development of new flavonoid analogs with enhanced biological activity.

Recent studies have also highlighted the compound's potential in medicinal chemistry. A notable research paper published in the Journal of Medicinal Chemistry described the synthesis of several novel derivatives of 3,4-dihydroxy-2-nitrobenzaldehyde and their evaluation for antimicrobial properties. The study demonstrated that certain derivatives exhibited promising activity against Gram-positive bacteria, suggesting their potential as antimicrobial agents.

The pharmacological significance of 3,4-dihydroxy-2-nitrobenzaldehyde extends beyond antimicrobial applications. Researchers have investigated its role in developing anti-inflammatory agents. The hydroxyl groups present in the molecule can participate in hydrogen bonding interactions with biological targets, making it a suitable scaffold for designing molecules that modulate inflammatory pathways. Preliminary findings suggest that certain derivatives may inhibit key enzymes involved in inflammation response.

In addition to its pharmaceutical applications, 3,4-dihydroxy-2-nitrobenzaldehyde has found utility in materials science. Its ability to form stable complexes with metal ions has been explored for developing metal-organic frameworks (MOFs). These MOFs have potential applications in catalysis, gas storage, and separation technologies. The nitro group's electron-withdrawing nature enhances the compound's coordination capabilities with transition metals, leading to stable and functional complexes.

The synthesis of 3,4-dihydroxy-2-nitrobenzaldehyde involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nitration of resorcinol followed by reduction and further functionalization. Advanced techniques such as flow chemistry have been employed to improve reaction efficiency and scalability. These advancements have made it possible to produce larger quantities of the compound for industrial and research purposes.

The safety profile of 3,4-dihydroxy-2-nitrobenzaldehyde is another critical aspect that warrants discussion. While it is not classified as a hazardous substance under standard regulatory guidelines, proper handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE), such as gloves and lab coats, should be used when handling the compound to prevent skin contact. Additionally, adequate ventilation should be maintained in laboratory settings to avoid inhalation of any dust or vapors.

In conclusion, 3,4-dihydroxy-2-nitrobenzaldehyde (CAS No. 50545-37-4) is a multifaceted compound with significant applications in pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations and biological activities, making it a valuable asset in drug discovery and material development. Recent research highlights its potential as a precursor for synthesizing bioactive molecules and functional materials. As scientific understanding continues to evolve,the applications of this compound are expected to expand further,driving innovation across multiple disciplines.

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